molecular formula C18H20N2 B11375003 2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole

2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole

Cat. No.: B11375003
M. Wt: 264.4 g/mol
InChI Key: IZJUZSOYPDJDIO-UHFFFAOYSA-N
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Description

2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole is a chemical compound with a complex structure that includes multiple methyl groups and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole typically involves the reaction of appropriate substituted anilines with aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow reactions and the use of automated synthesis equipment. The choice of reagents and conditions is optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may lead to the formation of simpler benzimidazole compounds .

Scientific Research Applications

2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,5,6-trimethyl-1H-benzimidazole
  • 1-(3-methylbenzyl)-1H-benzimidazole
  • 2,5,6-trimethylbenzimidazole

Uniqueness

2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

2,5,6-trimethyl-1-[(3-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C18H20N2/c1-12-6-5-7-16(8-12)11-20-15(4)19-17-9-13(2)14(3)10-18(17)20/h5-10H,11H2,1-4H3

InChI Key

IZJUZSOYPDJDIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3)C)C)C

Origin of Product

United States

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